
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Photochemical Cleavage Applications
The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines demonstrates the compound's potential application in synthesizing acetamidines under mild conditions. This process, highlighted in research by Srimannarayana, Srivastava, and Clapp (1970), shows relevance in chemical synthesis and material science, providing a foundation for developing innovative materials and chemicals with specific properties (Srimannarayana, Srivastava, & Clapp, 1970).
2. Radioligand and Imaging Applications
Compounds with structural similarities have been used in radioligand synthesis for imaging with positron emission tomography (PET), as demonstrated by Dollé et al. (2008). The specific example of [18F]DPA-714, a selective radioligand for imaging the translocator protein, highlights the application of such compounds in medical imaging and diagnostics, aiding in the visualization of biological processes at the molecular level (Dollé, Hinnen, Damont, et al., 2008).
3. Inhibitory Activity in Therapeutic Research
Research into N-benzyl substituted acetamide derivatives, such as the work on thiazolyl N-benzyl-substituted acetamide derivatives by Fallah-Tafti et al. (2011), explores their role as kinase inhibitors with potential anticancer activities. This illustrates the compound's potential utility in therapeutic research, particularly in the development of new cancer treatments (Fallah-Tafti, Foroumadi, Tiwari, et al., 2011).
4. Material Science and Photovoltaic Efficiency
The study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency by Mary et al. (2020) presents an application in material science, particularly in dye-sensitized solar cells (DSSCs). This research suggests that compounds with similar structures could have significant utility in renewable energy technologies, showing good light harvesting efficiency and potential for use in photovoltaic cells (Mary, Yalcin, Mary, et al., 2020).
5. Antimicrobial and Corrosion Inhibitor Applications
Further applications are found in the synthesis of acetamide derivatives for antimicrobial properties and as corrosion inhibitors. Research by Parikh and Joshi (2014) on the antimicrobial agents and by Yıldırım and Cetin (2008) on corrosion inhibitors highlights the versatility of similar compounds in addressing challenges in microbiology and material preservation, respectively (Parikh & Joshi, 2014); (Yıldırım & Cetin, 2008).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-10-9-16(12-19(18)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZKEJELCCVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)
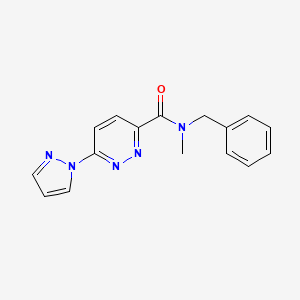
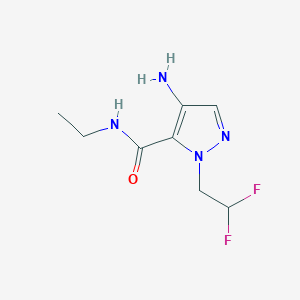

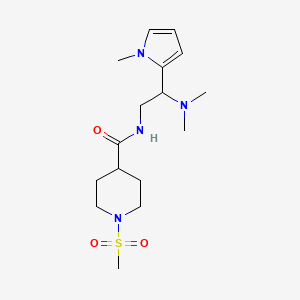
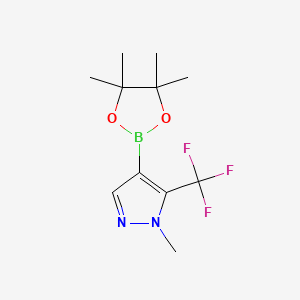
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
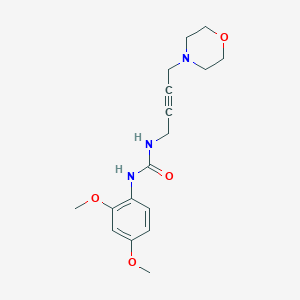
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
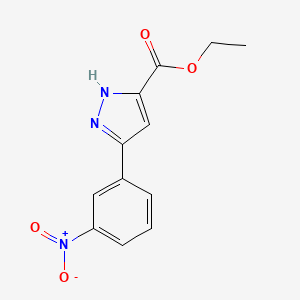
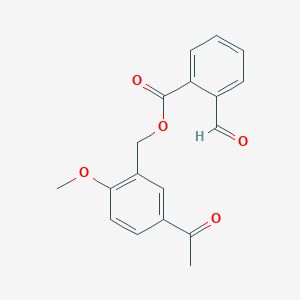
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)